molecular formula C20H19N3O3 B4083937 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide

Cat. No. B4083937
M. Wt: 349.4 g/mol
InChI Key: ULBRCMBDGAWZGZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is attached to an acetamide group, which consists of a carbonyl (C=O) and an amine (NH2). The molecule also contains a methoxyphenoxy group, which includes a methoxy (OCH3) and a phenoxy (C6H5O) group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the pyridine ring could be formed using a method similar to the Chichibabin pyridine synthesis . The acetamide group could be introduced through acylation of an amine. The methoxyphenoxy group could be added through a Williamson ether synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyridine ring is aromatic and planar, while the acetamide group has a polar carbonyl bond and can participate in hydrogen bonding. The methoxyphenoxy group is also polar and can engage in pi stacking interactions with the aromatic ring .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. The pyridine ring could undergo electrophilic aromatic substitution, while the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The ether bond in the methoxyphenoxy group could be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would be influenced by the polar acetamide and methoxyphenoxy groups. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a drug candidate. Additionally, modifications could be made to its structure to optimize its activity and reduce any potential side effects .

properties

IUPAC Name

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-17-8-2-3-9-18(17)26-20-16(7-5-11-22-20)14-23-19(24)12-15-6-4-10-21-13-15/h2-11,13H,12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBRCMBDGAWZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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